Spiro[4.4]non-3-en-2-one
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Overview
Description
Spiro[4.4]non-3-en-2-one is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiro[4.4]non-3-en-2-one typically involves cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable diene with a ketone can lead to the formation of the spirocyclic structure through a cycloaddition reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Spiro[4.4]non-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spirocyclic ketones or lactones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include spirocyclic alcohols, ketones, and substituted derivatives, which can be further utilized in various chemical syntheses .
Scientific Research Applications
Spiro[4.4]non-3-en-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its unique structural features that may enhance drug efficacy and selectivity.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism by which spiro[4.4]non-3-en-2-one exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways can vary depending on the specific application and the functional groups present on the spirocyclic structure .
Comparison with Similar Compounds
Spiro[4.4]nonane: A simpler spirocyclic compound with similar structural features but lacking the enone functionality.
Spiro[5.5]undecane: Another spirocyclic compound with a larger ring system.
Spiro[4.5]decane: A spirocyclic compound with a different ring size and structure
Uniqueness: Spiro[4.4]non-3-en-2-one is unique due to its enone functionality, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, distinguishing it from other spirocyclic compounds .
Properties
IUPAC Name |
spiro[4.4]non-3-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-8-3-6-9(7-8)4-1-2-5-9/h3,6H,1-2,4-5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOFYRXWBRWEFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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